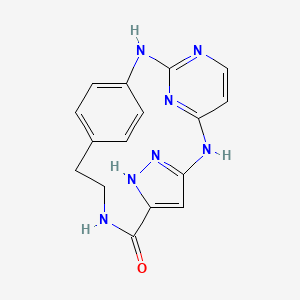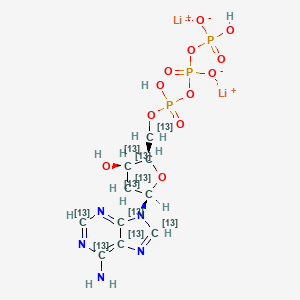
(D-His2,D-Trp6)-LHRH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(D-His2,D-Trp6)-LHRH, also known as (D-Histidine2,D-Tryptophan6)-Luteinizing Hormone-Releasing Hormone, is a synthetic analogue of the naturally occurring Luteinizing Hormone-Releasing Hormone (LHRH). This compound is designed to mimic the action of LHRH but with enhanced stability and potency. It has been extensively studied for its potential therapeutic applications, particularly in the treatment of hormone-sensitive cancers such as prostate cancer .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(D-His2,D-Trp6)-LHRH is synthesized using solid-phase peptide synthesis (SPPS) methods. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The synthesis begins with the attachment of the C-terminal amino acid to the resin, followed by the stepwise addition of the remaining amino acids in the desired sequence. Each amino acid is protected by a temporary protecting group to prevent unwanted side reactions. After the assembly of the peptide chain, the protecting groups are removed, and the peptide is cleaved from the resin .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. The process involves automated peptide synthesizers that can handle large quantities of reagents and resins. The synthesized peptide is then purified using high-performance liquid chromatography (HPLC) to achieve the desired purity and quality .
Analyse Chemischer Reaktionen
Types of Reactions
(D-His2,D-Trp6)-LHRH primarily undergoes peptide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under physiological conditions. it can be subject to enzymatic degradation by proteases in biological systems .
Common Reagents and Conditions
The synthesis of this compound involves the use of protected amino acids, coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) or O-benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HBTU), and deprotecting agents like trifluoroacetic acid (TFA). The reactions are typically carried out in anhydrous solvents such as dimethylformamide (DMF) or dichloromethane (DCM) under inert atmosphere .
Major Products Formed
The major product formed from the synthesis of this compound is the desired peptide itself. During enzymatic degradation, the peptide can be cleaved into smaller fragments, which are typically inactive .
Wissenschaftliche Forschungsanwendungen
(D-His2,D-Trp6)-LHRH has been widely studied for its applications in various fields:
Chemistry: Used as a model compound for studying peptide synthesis and degradation.
Biology: Investigated for its role in regulating the release of luteinizing hormone and follicle-stimulating hormone.
Industry: Utilized in the development of peptide-based drugs and therapeutic formulations.
Wirkmechanismus
(D-His2,D-Trp6)-LHRH exerts its effects by binding to LHRH receptors on the surface of pituitary gonadotroph cells. This binding stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary gland. Chronic administration of this compound leads to downregulation of LHRH receptors and suppression of gonadal steroidogenesis, resulting in reduced levels of testosterone and estrogen. This mechanism is particularly useful in the treatment of hormone-sensitive cancers .
Vergleich Mit ähnlichen Verbindungen
(D-His2,D-Trp6)-LHRH is unique due to its enhanced stability and potency compared to the natural LHRH. Similar compounds include:
Leuprolide: Another LHRH analogue used in the treatment of hormone-sensitive cancers.
Goserelin: A synthetic LHRH analogue with similar applications.
Triptorelin: An LHRH agonist used for similar therapeutic purposes.
These compounds share a common mechanism of action but differ in their pharmacokinetic properties and clinical applications.
Eigenschaften
Molekularformel |
C64H82N18O13 |
|---|---|
Molekulargewicht |
1311.4 g/mol |
IUPAC-Name |
(2S)-N-[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C64H82N18O13/c1-34(2)23-46(56(88)75-45(13-7-21-69-64(66)67)63(95)82-22-8-14-52(82)62(94)72-31-53(65)85)76-58(90)48(25-36-28-70-42-11-5-3-9-40(36)42)78-57(89)47(24-35-15-17-39(84)18-16-35)77-61(93)51(32-83)81-59(91)49(26-37-29-71-43-12-6-4-10-41(37)43)79-60(92)50(27-38-30-68-33-73-38)80-55(87)44-19-20-54(86)74-44/h3-6,9-12,15-18,28-30,33-34,44-52,70-71,83-84H,7-8,13-14,19-27,31-32H2,1-2H3,(H2,65,85)(H,68,73)(H,72,94)(H,74,86)(H,75,88)(H,76,90)(H,77,93)(H,78,89)(H,79,92)(H,80,87)(H,81,91)(H4,66,67,69)/t44-,45-,46-,47-,48+,49-,50+,51-,52-/m0/s1 |
InChI-Schlüssel |
VXKHXGOKWPXYNA-BSSPXWITSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8 |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2R,3S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12389424.png)
![[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2S,3S,4R,5R)-4-hydroxy-3-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxyoxan-2-yl]methyl (E)-3-[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoate](/img/structure/B12389425.png)

![9-[(2R)-2-hydroxy-3-methylbut-3-enoxy]-4-methoxyfuro[3,2-g]chromen-7-one](/img/structure/B12389439.png)
![(1R,4S,5S,8R,9R,12S,13S,16S,19S)-8-[(E,2R)-6-hydroxy-6-methylhept-4-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-ene-16,19-diol](/img/structure/B12389446.png)


![(3R,4E,7E,10R,11S,12R,13S,16R,17R,24aS)-11,17-dihydroxy-10,12,16-trimethyl-3-[(2R)-1-phenylbutan-2-yl]-6,9,10,11,12,13,14,15,16,17,22,23,24,24a-tetradecahydro-3H-13,17-epoxypyrido[2,1-c][1,4]oxazacyclohenicosine-1,18,19(21H)-trione](/img/structure/B12389466.png)



![dilithium;6-amino-2-(hydrazinecarbonyl)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate](/img/structure/B12389504.png)
![(7S)-N-(3-bromo-2-fluorophenyl)-7-[(4-methylpiperazin-1-yl)methyl]-7,8-dihydro-[1,4]dioxino[2,3-g]quinazolin-4-amine](/img/structure/B12389506.png)

